2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the quinoline moiety and the pyrrolidine ring. Common reagents used in these steps include:
Isoxazole formation: Reagents like hydroxylamine and acetylacetone under acidic or basic conditions.
Quinoline attachment: Coupling reactions using quinoline derivatives and appropriate catalysts.
Pyrrolidine ring formation: Cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry, use of robust catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone would depend on its interaction with specific molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propanone
- 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butanone
Uniqueness
The uniqueness of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-17(14(2)26-22-13)11-20(24)23-10-9-16(12-23)25-19-8-7-15-5-3-4-6-18(15)21-19/h3-8,16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALUDHUNTWDMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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